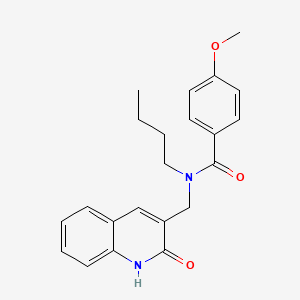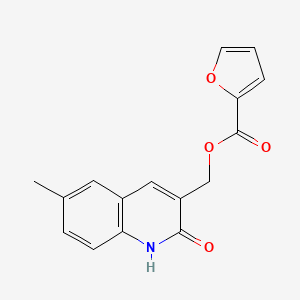
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate is not yet fully understood. However, it is believed that this compound works by inhibiting the growth of bacterial and fungal cells. In addition, this compound has been shown to inhibit the production of inflammatory mediators, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate in lab experiments is its ability to inhibit the growth of bacterial and fungal strains. This makes it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate. One direction is the development of new antibiotics based on this compound. Another direction is the study of the mechanism of action of this compound, which could provide insights into its potential applications in scientific research. In addition, future studies could focus on improving the solubility of this compound, which could improve its bioavailability and potential for use in lab experiments.
Métodos De Síntesis
There are several methods that have been used to synthesize (2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate. One method involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with furan-2-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with furan-2-carboxylic acid in the presence of a base. Both methods have been shown to produce high yields of this compound.
Aplicaciones Científicas De Investigación
(2-hydroxy-6-methylquinolin-3-yl)methyl furan-2-carboxylate has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have anti-inflammatory properties, which could be useful in the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-21-16(19)14-3-2-6-20-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJDZXRYOICMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)
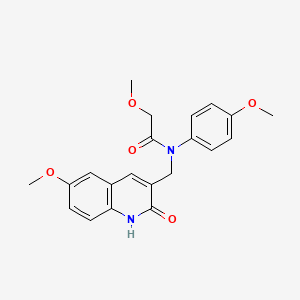
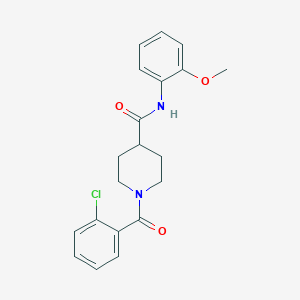
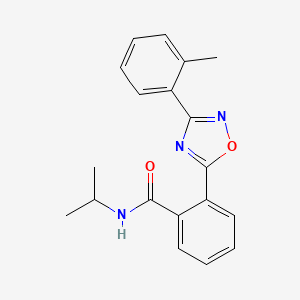
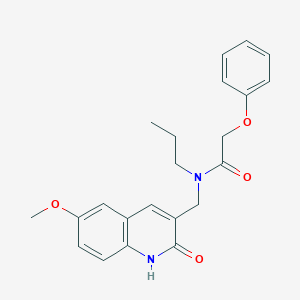

![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)


